molecular formula C10H16OS B7940999 2-(5-Methyl-2-thienyl)-3-methyl-butan-2-ol

2-(5-Methyl-2-thienyl)-3-methyl-butan-2-ol

Cat. No.: B7940999
M. Wt: 184.30 g/mol
InChI Key: CLQIFWZHVMVVBL-UHFFFAOYSA-N
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Description

2-(5-Methyl-2-thienyl)-3-methyl-butan-2-ol is an organic compound featuring a thienyl group, which is a sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-2-thienyl)-3-methyl-butan-2-ol typically involves the reaction of 5-methyl-2-thiophenecarboxaldehyde with a suitable Grignard reagent, followed by a reduction step. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-2-thienyl)-3-methyl-butan-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group into a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The thienyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(5-Methyl-2-thienyl)-3-methyl-butan-2-one, while substitution reactions can introduce various functional groups onto the thienyl ring.

Scientific Research Applications

2-(5-Methyl-2-thienyl)-3-methyl-butan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(5-Methyl-2-thienyl)-3-methyl-butan-2-ol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methyl-2-thienyl)ethanol
  • 2-(5-Methyl-2-thienyl)acetic acid
  • 2-(5-Methyl-2-thienyl)propionic acid

Uniqueness

2-(5-Methyl-2-thienyl)-3-methyl-butan-2-ol is unique due to its specific structural features, such as the presence of both a thienyl group and a tertiary alcohol. This combination imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.

Properties

IUPAC Name

3-methyl-2-(5-methylthiophen-2-yl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16OS/c1-7(2)10(4,11)9-6-5-8(3)12-9/h5-7,11H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQIFWZHVMVVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(C)(C(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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